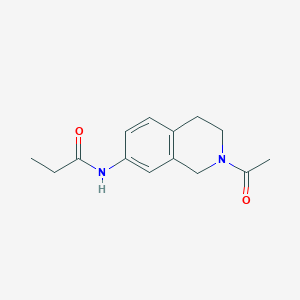

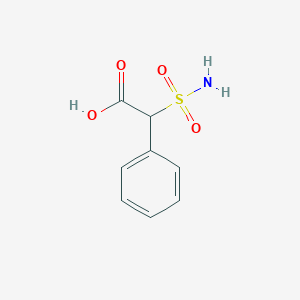

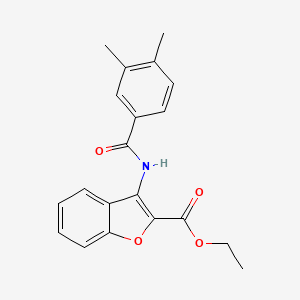

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ). THIQs are a large group of natural products and synthetic compounds that exert diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .

Synthesis Analysis

The synthesis of THIQ derivatives has been a topic of considerable research interest. Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The molecular structure of THIQs is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . The quantum-chemical calculation results indicate that the electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in certain molecules .Chemical Reactions Analysis

THIQs can act as precursors for various alkaloids displaying multifarious biological activities . Reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted in the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines .Physical And Chemical Properties Analysis

The physical and chemical properties of THIQs and their derivatives can be analyzed using techniques such as melting point, boiling point, solubility in different solvents, and acidity or basicity (pKa).Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Researchers have developed methods for synthesizing and characterizing derivatives of N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide and related compounds. These methods involve complex chemical reactions to create new compounds with potential pharmacological activities. For instance, Zablotskaya et al. (2013) synthesized a series of new derivatives and characterized them using spectroscopy and crystallography, revealing their conformational features and potential for biological activities (Zablotskaya et al., 2013). Similarly, Zaki et al. (2017) developed a synthetic method for creating new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, aiming to investigate their pharmacological activities in future studies (Zaki et al., 2017).

Potential Therapeutic Applications

The derivatives of this compound have been studied for various therapeutic applications:

Psychotropic and Anti-inflammatory Activities : Compounds synthesized have shown potential in psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro screenings. They possess marked sedative action, demonstrate high anti-inflammatory activity, and exhibit selective cytotoxic effects concerning tumor cell lines (Zablotskaya et al., 2013).

Antimicrobial and Antitubercular Activities : Novel carboxamide derivatives of 2-quinolones, related to the discussed compound, have been synthesized and shown promising antibacterial, antifungal, and antitubercular activities, indicating their potential as antimicrobial agents (Kumar et al., 2014).

Anticonvulsant Applications : The development of new manufacturing routes for anticonvulsants related to this compound showcases the compound's relevance in creating effective treatments for neurological disorders (Walker et al., 2010).

Cytotoxicity against Cancer Cells : Some derivatives have been evaluated for their cytotoxicity against cancer cell lines, with specific compounds inducing apoptosis in colon cancer cells, suggesting their potential use in cancer therapy (Gamal-Eldeen et al., 2014).

Analgesic and Anti-inflammatory Agents : Novel derivatives have also been synthesized and evaluated for their analgesic and anti-inflammatory properties, showing potential as safer alternatives to traditional pain relief and anti-inflammatory medications due to their ability to release nitric oxide and exhibit no significant ulcerogenic effects (Abadi et al., 2005).

Wirkmechanismus

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinoline (thiq) derivatives, to which this compound belongs, have been studied for their diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq derivatives are known to interact with their targets in a variety of ways, often resulting in significant changes in cellular function .

Biochemical Pathways

Thiq derivatives are known to exert diverse biological activities, suggesting that they may interact with a variety of biochemical pathways .

Result of Action

Thiq derivatives are known to exert diverse biological activities, suggesting that they may have significant effects at the molecular and cellular levels .

Safety and Hazards

The safety and hazards of THIQs and their derivatives can be analyzed by understanding the compound’s toxicity, flammability, and environmental impact.

Zukünftige Richtungen

Given the broad range of applications and biological activities of THIQs, future research could focus on the development of new and environmentally friendly methods for the synthesis of THIQ derivatives . Additionally, further exploration of the biological potential of THIQ analogs and their structural–activity relationship (SAR) could provide valuable insights .

Eigenschaften

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-3-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYXWLMYYUYISR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![1-(4-hydroxy-3,5-dimethoxyphenyl)-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2939424.png)